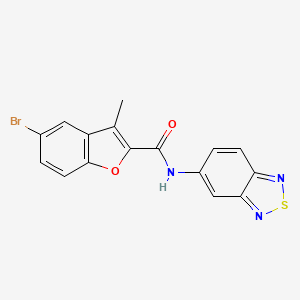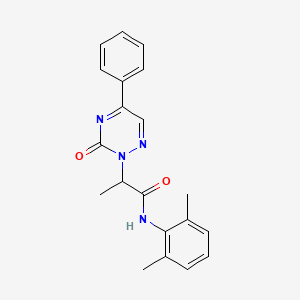
N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety and a benzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the reaction of o-phenylenediamine with sulfur and nitrous acid.
Coupling Reaction: The final step involves coupling the benzothiadiazole core with the brominated benzofuran derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent or as a part of drug delivery systems.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both benzothiadiazole and benzofuran moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C16H10BrN3O2S |
|---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)-5-bromo-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H10BrN3O2S/c1-8-11-6-9(17)2-5-14(11)22-15(8)16(21)18-10-3-4-12-13(7-10)20-23-19-12/h2-7H,1H3,(H,18,21) |
InChI-Schlüssel |
MWYGHROHRCEWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC4=NSN=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11318228.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318233.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318239.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11318241.png)
![2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11318243.png)
![2-{1-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11318244.png)
![2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B11318250.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11318255.png)
![N-(butan-2-yl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318265.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11318267.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-8-methyl-1-benzoxepine-4-carboxamide](/img/structure/B11318271.png)
![N-(3-acetylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318273.png)
![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11318279.png)

